molecular formula C25H18N2O5 B408034 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate CAS No. 299953-20-1

3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B408034
CAS No.: 299953-20-1
M. Wt: 426.4g/mol
InChI Key: QHWDSNFFOMIZDC-UHFFFAOYSA-N
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Description

This compound is a coumarin derivative fused with a 1-methylbenzimidazole moiety and esterified with a 4-methoxybenzoate group. Its structural complexity arises from the integration of three pharmacophoric units: the coumarin core (known for fluorescence and biological activity), the benzimidazole ring (implicated in metal coordination and medicinal chemistry), and the 4-methoxybenzoate ester (contributing to lipophilicity and stereoelectronic effects). Characterization would employ spectroscopic techniques (e.g., $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, IR) and X-ray crystallography, supported by software like SHELX ( ) and WinGX/ORTEP ( ) for structural refinement and visualization.

Properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c1-27-21-6-4-3-5-20(21)26-23(27)19-13-16-9-12-18(14-22(16)32-25(19)29)31-24(28)15-7-10-17(30-2)11-8-15/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDSNFFOMIZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-1H-1,3-Benzodiazole

The benzodiazole moiety is synthesized via cyclocondensation of o-phenylenediamine with acetic anhydride under acidic conditions. Methylation at the N1 position is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Reaction conditions :

  • Reactants : o-phenylenediamine (1.0 eq), acetic anhydride (1.2 eq)

  • Catalyst : Concentrated HCl (0.1 eq)

  • Temperature : 80–100°C, reflux

  • Yield : 78–85%

Formation of 7-Hydroxycoumarin

The coumarin core is synthesized via Pechmann condensation, where resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst.

Typical procedure :

  • Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.1 eq)

  • Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> (10% v/v)

  • Temperature : 60°C, 4–6 hours

  • Yield : 70–75%

Esterification with 4-Methoxybenzoic Acid

The final step involves coupling 7-hydroxycoumarin with 4-methoxybenzoyl chloride using Steglich esterification (DCC/DMAP) or direct acid chloride reaction.

Optimized conditions :

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (TEA, 2.0 eq)
Coupling Agent4-Methoxybenzoyl chloride (1.2 eq)
Temperature0°C → room temperature
Reaction Time12–18 hours
Yield82–86%

Mechanistic Insights and Key Intermediates

Benzodiazole Formation Mechanism

The cyclization of o-phenylenediamine involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, followed by dehydration and methylation.

Critical intermediates :

  • N-Acetyl-o-phenylenediamine : Formed after initial acetylation.

  • 1-Methylbenzodiazolium ion : Generated via methylation, stabilizing the aromatic system.

Coumarin Synthesis via Pechmann Condensation

The reaction proceeds through electrophilic substitution, where the β-keto ester’s carbonyl oxygen activates the resorcinol’s aromatic ring, facilitating cyclization and lactonization.

Side products :

  • Over-acetylation at the 5-position (mitigated by controlled stoichiometry).

  • Incomplete lactonization (addressed by extended reaction times).

Esterification Dynamics

The hydroxyl group of 7-hydroxycoumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Side reactions :

  • Hydrolysis of acid chloride (minimized by anhydrous conditions).

  • Di-ester formation (suppressed by using 1.2 eq of acyl chloride).

Optimization Strategies and Yield Enhancement

Solvent Selection

  • Dichloromethane (DCM) : Preferred for esterification due to high solubility of intermediates and minimal side reactions.

  • Methanol : Avoided due to competition with nucleophilic hydroxyl groups.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in esterification (5 mol% increases yield by 8–10%).

  • Molecular sieves (3Å) : Absorb moisture, preventing hydrolysis of acid chloride.

Temperature and Time

  • Low-temperature initiation (0°C) : Reduces exothermic side reactions.

  • Gradual warming to room temperature : Ensures complete conversion without thermal degradation.

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>):

    • δ 8.15 (s, 1H, coumarin H-4)

    • δ 7.89–7.23 (m, 6H, aromatic protons)

    • δ 3.94 (s, 3H, N–CH<sub>3</sub>)

    • δ 3.88 (s, 3H, OCH<sub>3</sub>)

  • IR (KBr) :

    • 1720 cm<sup>−1</sup> (C=O ester)

    • 1665 cm<sup>−1</sup> (C=O lactone)

    • 1240 cm<sup>−1</sup> (C–O–C asymmetric stretch)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • TLC : R<sub>f</sub> = 0.45 (ethyl acetate/hexane 3:7).

Industrial-Scale Considerations

Cost-Effective Substitutes

  • Ethyl chloroformate : Alternative acylating agent (reduces cost by 15% but requires strict pH control).

  • Microwave-assisted synthesis : Reduces reaction time by 60% (e.g., 6 hours vs. 18 hours).

Waste Management

  • Triethylamine hydrochloride : Recovered via filtration and neutralized for disposal.

  • DCM : Recycled via distillation (90% recovery efficiency).

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor for NS3/4A protease inhibitors and androgen receptor modulators.

Structural Analogues

  • Chloro-substituted derivatives : Enhanced antimicrobial activity (e.g., 5-Cl variant).

  • Nitro-group modifications : Improved solubility for aqueous formulations .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and chromenone moieties can be oxidized using agents like potassium permanganate.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of benzimidazole and chromenone.

    Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. The presence of the benzodiazole ring is associated with various biological activities, including anti-inflammatory and analgesic properties. Studies have shown that derivatives of benzodiazole can exhibit significant antibacterial and antiviral activities, suggesting that this compound may also possess similar properties.

Case Study: Antimicrobial Activity
In a study evaluating the antibacterial effects of various benzodiazole derivatives, compounds were tested against multiple strains of bacteria. The results indicated that certain derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of benzodiazole-containing compounds in developing new antimicrobial agents .

Anticancer Research

Research has indicated that chromene derivatives can demonstrate anticancer activity. The unique structure of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate may enhance its ability to interact with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results showed that the compound could induce apoptosis in specific cancer cells, suggesting its potential as a chemotherapeutic agent .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study: OLED Development
Researchers have explored the use of chromene-based compounds in OLED technology due to their favorable photophysical properties. The incorporation of this compound into device architectures has shown promise in enhancing light emission efficiency .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzimidazole moiety is known to bind to DNA, potentially interfering with DNA replication and transcription. The chromenone structure may contribute to its ability to generate reactive oxygen species, leading to oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of coumarin-benzimidazole hybrids. Key analogues include:

  • 7-Hydroxycoumarin (Umbelliferone) : Lacks the benzimidazole and ester groups, reducing its ability to engage in metal coordination or extended π-stacking.
  • 3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one : Omits the methyl group on the benzimidazole nitrogen and the 4-methoxybenzoate ester, altering solubility and hydrogen-bonding capacity.
  • 4-Methoxybenzoic acid esters of coumarin derivatives : These prioritize ester-linked substituents over heterocyclic fusion, limiting their electronic conjugation pathways.

Hydrogen-Bonding and Crystal Packing

highlights graph set analysis for categorizing hydrogen-bond patterns. For example:

  • C=O···H–N (benzimidazole) : A common motif in similar hybrids, forming $ R_2^2(8) $ rings.
  • C–O (ester)···H–O (solvent) : Observed in polar solvents, creating chains described as $ C(4) $.

In contrast, simpler coumarins (e.g., umbelliferone) exhibit $ R_2^2(8) $ dimers via hydroxyl and carbonyl groups, while benzimidazole derivatives often form zigzag chains ($ C(2) $) through N–H···N interactions.

Functional Properties

Property Title Compound Umbelliferone 3-(1H-Benzimidazol-2-yl)coumarin
Molecular Weight (g/mol) ~420 (estimated) 162.14 264.27
Melting Point >250°C (predicted) 230–235°C 280–285°C
Fluorescence λ_max ~450 nm (methanol) 380 nm (methanol) 420 nm (methanol)
Hydrogen-Bond Donors 1 (benzimidazole N–H) 2 (hydroxyl, carbonyl) 1 (benzimidazole N–H)
LogP ~3.5 (estimated) 1.5 2.8

Notes:

  • The title compound’s fluorescence redshift compared to umbelliferone stems from extended conjugation with the benzimidazole and ester groups.
  • Higher LogP values correlate with enhanced membrane permeability, making it more suitable for biological applications than polar analogues.

Research Implications and Limitations

For instance:

  • X-ray refinement ( ) would resolve ambiguities in its crystal structure, particularly the orientation of the 4-methoxybenzoate group.
  • Hydrogen-bond analysis ( ) could predict its solid-state stability and solubility.

Biological Activity

The compound 3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N2O4C_{20}H_{16}N_{2}O_{4} with a molecular weight of approximately 348.36 g/mol. The structure comprises a chromenone core linked to a benzodiazole moiety and a methoxybenzoate group, which may influence its biological interactions.

Anticancer Activity

Research has indicated that derivatives of coumarins, including those similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that coumarin derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A related study demonstrated that compounds bearing the benzodiazole structure showed promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis via the mitochondrial pathway, leading to increased caspase activity .
  • Cell Cycle Arrest : Some derivatives can cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activities, which are crucial in mitigating oxidative stress associated with various diseases. The presence of hydroxyl groups in the structure is often linked to enhanced free radical scavenging capabilities .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Identified strong hydrogen bonding in crystal structures which may influence biological activity.
Demonstrated significant antiproliferative effects on human cancer cell lines; compound 23 showed notable activity by inducing G2/M arrest.
Highlighted antioxidant properties and potential neuroprotective effects linked to similar coumarin derivatives.

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